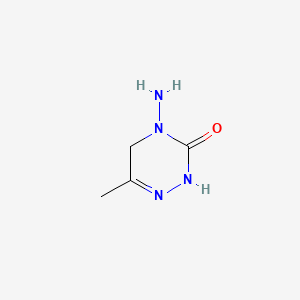
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one
概要
説明
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one is an organic compound with the molecular formula C4H9N4O. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is known for its unique structure, which includes an amino group, a methyl group, and a ketone group, making it a versatile molecule in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Ammonia Cyanic Acid and Urea Reaction: This method involves the reaction of ammonia cyanic acid with urea under acidic or basic conditions to form 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one.
Pyrolysis of Urea Amine: Urea amine undergoes pyrolysis at high temperatures to yield the desired compound.
Phosgene Method: This involves the reaction of urea amine with phosgene to produce this compound.
Industrial Production Methods
Industrial production typically involves large-scale synthesis using the ammonia cyanic acid and urea reaction due to its efficiency and cost-effectiveness. The reaction is carried out in reactors with controlled temperature and pH to optimize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
科学的研究の応用
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the synthesis of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine: Similar structure but with an acetyl group instead of an amino group.
4-Amino-2,6-dimethyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine: Contains additional methyl and thioxo groups.
Uniqueness
4-amino-6-methyl-4,5-dihydro-1,2,4-triazin-3(2h)-one is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C4H8N4O |
|---|---|
分子量 |
128.13 g/mol |
IUPAC名 |
4-amino-6-methyl-2,5-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C4H8N4O/c1-3-2-8(5)4(9)7-6-3/h2,5H2,1H3,(H,7,9) |
InChIキー |
FIFXOUHQMGZUTO-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC(=O)N(C1)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Pyridin-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]phenol](/img/structure/B8715336.png)











